Tetraethylammonium
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Overview
Description
Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+ . It consists of four ethyl groups attached to a central nitrogen atom. This compound is commonly used in research laboratories to prepare lipophilic salts of inorganic anions and is known for its ability to block potassium channels .
Synthetic Routes and Reaction Conditions:
Halide Salt Preparation: The halide salt of this compound can be prepared by reacting triethylamine with an ethyl halide.
Salt Metathesis Reactions: Most this compound salts are synthesized through salt metathesis reactions.
Industrial Production Methods:
Hydrothermal Synthesis: this compound hydroxide is used as a structure-directing agent in the hydrothermal synthesis of zeolites, such as zeolite beta.
Types of Reactions:
Phase-Transfer Catalysis: this compound salts are known for their ability to engage in phase-transfer catalysis, facilitating ion transfer between aqueous and organic phases.
Substitution Reactions: this compound chloride can undergo substitution reactions, such as the Hofmann elimination, where it reacts with a base to form ethylene and triethylamine.
Common Reagents and Conditions:
Ethyl Halides: Used in the preparation of this compound halides.
Sodium Perchlorate: Used in the synthesis of this compound perchlorate.
Major Products:
This compound Perchlorate: Formed from the reaction of this compound bromide and sodium perchlorate.
Ethylene and Triethylamine: Products of the Hofmann elimination reaction involving this compound chloride.
Scientific Research Applications
Tetraethylammonium has a wide range of applications in scientific research:
Mechanism of Action
Tetraethylammonium exerts its effects primarily by blocking potassium channels. It acts from the extracellular side by open pore blockade and can also block transient receptor potential cation channels, such as TRPM7, in a voltage-dependent manner . Additionally, it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Tetrabutylammonium: Similar to tetraethylammonium but with butyl groups instead of ethyl groups.
Tetramethylammonium: Contains methyl groups instead of ethyl groups and is used similarly in research.
Uniqueness:
This compound: Known for its specific ability to block potassium channels and its use in phase-transfer catalysis.
Tetrabutylammonium: More effective in certain phase-transfer applications due to its higher lipophilicity.
This compound stands out due to its unique balance of lipophilicity and crystallization properties, making it a valuable compound in various scientific and industrial applications.
Properties
Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. | |
CAS No. |
66-40-0 |
Molecular Formula |
C8H20N+ |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
tetraethylazanium |
InChI |
InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI Key |
CBXCPBUEXACCNR-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC |
Canonical SMILES |
CC[N+](CC)(CC)CC |
melting_point |
360 °C or 680 °F |
66-40-0 1185-59-7 17083-85-1 |
|
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |
solubility |
Soluble in water. |
Synonyms |
Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion, Tetraethylammonium Tetraethylammonium Tetraethylammonium Bromide Tetraethylammonium Chloride Tetraethylammonium Hydroxide Tetraethylammonium Iodide Tetraethylammonium Ion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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